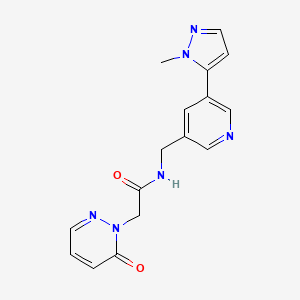![molecular formula C20H15FN6O4S B2599155 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 897757-97-0](/img/structure/B2599155.png)
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide” is a compound that contains a 1,2,4-triazole moiety . 1,2,4-Triazole is one of the most essential pharmacophore systems between five-membered heterocycles . The structure-activity relationship (SAR) of this nitrogen-containing heterocyclic compound showed potential antifungal activity .
Synthesis Analysis
A total of 52 novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety were designed, synthesized, and evaluated as antimicrobial agents in agriculture based on the molecular hybridization strategy .Molecular Structure Analysis
The fused thiazolo[3,2-b][1,2,4]triazole system is essentially planar, and bifurcated C-H.O, C-H.N and C-H.F interactions are present between molecules .Chemical Reactions Analysis
The compound is part of a class of compounds that have been synthesized and evaluated as antimicrobial agents in agriculture . The synthesis involved a molecular hybridization strategy .Applications De Recherche Scientifique
Anticancer Properties
The compound has shown potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly breast cancer (MDA-MB-231) and breast adenocarcinoma (MCF-7) cells. Notably, compounds derived from this scaffold exhibited cytotoxic activities, with IC50 values comparable to or better than the reference drug Erlotinib .
Antimicrobial Activity
Triazolothiadiazine derivatives have been evaluated for their antimicrobial properties. The compound may exhibit inhibitory effects against various pathogens, including bacteria and fungi. Further studies are needed to explore its specific mechanisms of action and potential clinical applications .
Analgesic and Anti-inflammatory Effects
Preliminary investigations suggest that this compound might possess analgesic and anti-inflammatory properties. These characteristics could be valuable for pain management and inflammation-related conditions .
Antioxidant Potential
The compound’s structure may confer antioxidant activity, which could be relevant for combating oxidative stress and associated diseases. Further research is necessary to validate this aspect .
Antiviral Activity
Triazolothiadiazine derivatives have been explored for their antiviral potential. While specific data on this compound are limited, its structural features warrant further investigation in the context of viral infections .
Enzyme Inhibitors
The compound may act as an enzyme inhibitor, affecting enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These inhibitory properties could have therapeutic implications in various diseases .
Anti-lipase Activity
Lipase inhibitors play a role in managing obesity and related metabolic disorders. The compound’s anti-lipase activity could be relevant in this context .
Aromatase Inhibition
Aromatase inhibitors are used in breast cancer treatment. The compound’s structure suggests potential interactions with aromatase, making it an interesting candidate for further investigation .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O4S/c21-13-7-5-12(6-8-13)17-24-20-26(25-17)14(11-32-20)9-10-22-18(28)19(29)23-15-3-1-2-4-16(15)27(30)31/h1-8,11H,9-10H2,(H,22,28)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOGFJJCEWUABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2599073.png)



![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide](/img/structure/B2599080.png)


![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2599084.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2599086.png)
![4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2599088.png)
![N-(3,5-dimethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2599090.png)


